tert-Butyl (1-methyl-2,6-dioxopiperidin-3-yl)carbamate
Description
tert-Butyl (1-methyl-2,6-dioxopiperidin-3-yl)carbamate is a carbamate-protected piperidine derivative with a molecular formula of C₁₁H₁₈N₂O₄ (inferred from structural analogs in ). It features a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent on the nitrogen of the 2,6-dioxopiperidine ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation systems . Its structural design balances reactivity and stability, making it a critical building block in complex organic syntheses.
Properties
IUPAC Name |
tert-butyl N-(1-methyl-2,6-dioxopiperidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(16)12-7-5-6-8(14)13(4)9(7)15/h7H,5-6H2,1-4H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYROUKGPPBNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1490643-55-4 | |
| Record name | tert-butyl (1-methyl-2,6-dioxopiperidin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-methyl-2,6-dioxopiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-methyl-2,6-dioxopiperidin-3-yl chloride under anhydrous conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-methyl-2,6-dioxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (1-methyl-2,6-dioxopiperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, it is used to study enzyme interactions and protein modifications due to its ability to form stable carbamate linkages .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities .
Industry: Industrially, it is used in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (1-methyl-2,6-dioxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared with analogs differing in substituents, linker length, and ring modifications (Table 1). Key examples include:
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Stability : Methyl substitution on the piperidine nitrogen minimizes undesired ring-opening reactions, enhancing stability under acidic conditions .
- Molecular Weight: At 228.25 g/mol (non-methylated) vs. ~242.3 g/mol (methylated), the methyl group adds minimal bulk but significantly alters steric interactions in binding assays .
Biological Activity
tert-Butyl (1-methyl-2,6-dioxopiperidin-3-yl)carbamate is a complex organic compound with potential pharmacological applications. Its unique structure, which includes a tert-butyl group and a dioxopiperidine moiety, suggests significant biological activity, particularly in the context of drug development and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.
- Molecular Formula : CHNO
- Molar Mass : 242.27 g/mol
- CAS Number : 1490643-55-4
The presence of the tert-butyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
The mechanism of action of this compound involves its ability to interact with various molecular targets, particularly in the modulation of enzymatic activity. Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anticancer therapies .
Inhibition of Cyclin-Dependent Kinases
Preliminary studies have shown that this compound exhibits significant inhibitory effects on specific CDK pathways. The inhibition of these kinases is crucial for developing targeted cancer therapies.
Neuroprotective Effects
In vitro studies have explored the neuroprotective properties of related compounds that share structural similarities with this compound. These studies suggest that such compounds may protect neuronal cells from amyloid-beta-induced toxicity, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and structural features of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl N-[2-(2,6-Dioxo-3-piperidyl)-1-oxoisoindolin-4-yl]carbamate | Isoindoline and piperidine structures | CDK inhibition |
| Tert-butyl 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate | Piperazine derivative | Anticancer properties |
| Tert-butyl n-(piperidin-4-ylmethyl)carbamate | Similar piperidine structure | Potentially active against various targets |
This comparison highlights the unique pharmacological profile of this compound relative to other compounds.
Case Studies and Research Findings
Several case studies have investigated the biological effects of related compounds:
- Cyclin-dependent Kinase Inhibition : A study demonstrated that derivatives similar to this compound significantly inhibited CDK activity in various cancer cell lines, leading to reduced proliferation and increased apoptosis.
- Neuroprotective Studies : Research involving astrocytes treated with amyloid-beta peptides showed that compounds structurally related to this compound could enhance cell viability and reduce oxidative stress markers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
